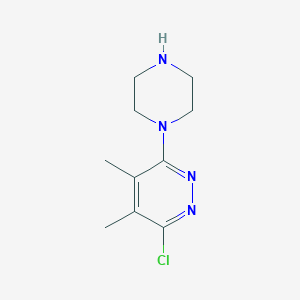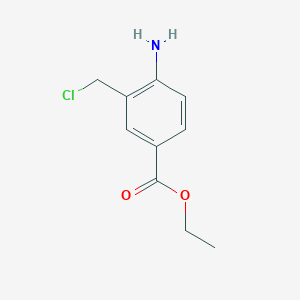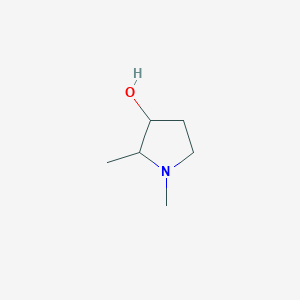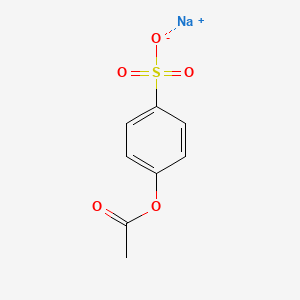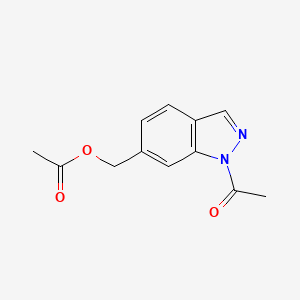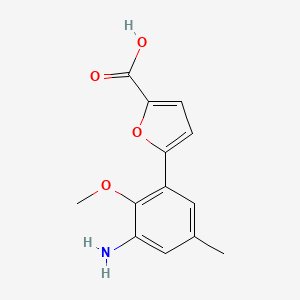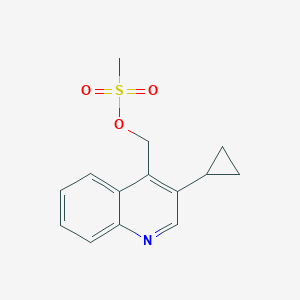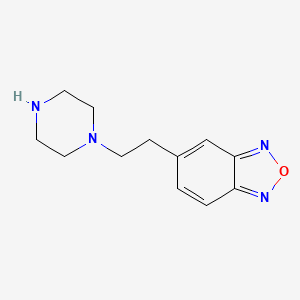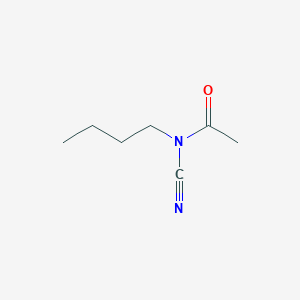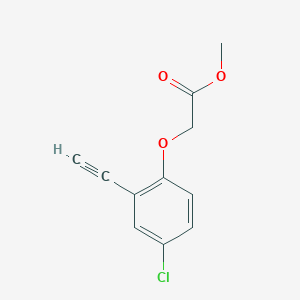
methyl 2-(4-chloro-2-ethynylphenoxy)acetate
Descripción general
Descripción
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group and an ethynyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-ethynylphenoxy)acetate typically involves the esterification of 4-chloro-2-ethynylphenoxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Reactants: 4-chloro-2-ethynylphenoxyacetic acid and methanol.
Catalyst: Sulfuric acid.
Temperature: The reaction is usually carried out at a temperature range of 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: The reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(4-chloro-2-ethynylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-ethynylphenoxyacetic acid.
Reduction: Formation of 4-chloro-2-ethynylphenol.
Substitution: Formation of various substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
methyl 2-(4-chloro-2-ethynylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chloro-2-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The ethynyl group and chloro substituent play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl (4-chloro-2-phenoxy)acetate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9ClO3 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9ClO3/c1-3-8-6-9(12)4-5-10(8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
Clave InChI |
GYHLSRVDAFSVFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=C(C=C(C=C1)Cl)C#C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
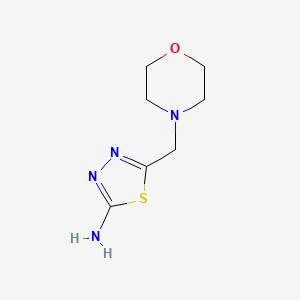

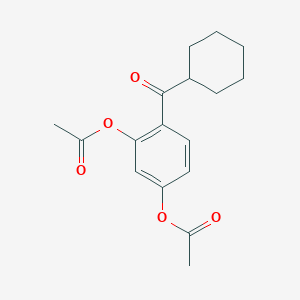
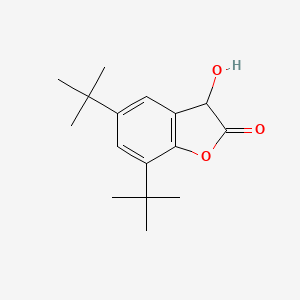
![5-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]thiophene-2-carbaldehyde](/img/structure/B8626177.png)
